molecular formula C18H16O6 B5611968 5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No.: B5611968
M. Wt: 328.3 g/mol
InChI Key: GBLVKBRGKYZKBV-UHFFFAOYSA-N
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Description

5-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a synthetic coumarin-furan hybrid derivative. Its structure comprises a 3,4,8-trimethyl-substituted coumarin core linked via an oxymethyl group to a 2-furoic acid moiety (carboxylic acid at the 2-position of the furan ring). Key properties include:

  • Molecular formula: C₁₄H₁₄O₅ (as per categorization in ) .
  • CAS registry number: 374762-29-5 .
  • Purity: 95% (reported in analytical summaries) .
  • Structural significance: The coumarin scaffold is known for bioactivity (e.g., anticoagulant, anti-inflammatory), while the furoic acid group introduces enhanced hydrogen-bonding capacity and acidity.

Properties

IUPAC Name

5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-9-10(2)18(21)24-16-11(3)14(7-5-13(9)16)22-8-12-4-6-15(23-12)17(19)20/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLVKBRGKYZKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can be achieved through several synthetic routes, involving the initial preparation of intermediate compounds that are subsequently reacted to form the target compound. One common synthetic route includes:

  • Esterification: Reacting 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with furoic acid chloride in the presence of a base such as pyridine or triethylamine to form the ester intermediate.

  • Hydrolysis: Hydrolyzing the ester intermediate under acidic or basic conditions to yield the final acid product.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimization of reaction conditions to ensure high yield and purity. Continuous flow processes and catalytic methods are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the furoic acid moiety, using agents such as potassium permanganate or chromium trioxide.

  • Reduction: The chromenone ring can be reduced using hydrogenation reactions in the presence of catalysts like palladium on carbon.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly at the furoic acid and chromenyl ether sites.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen with palladium on carbon.

  • Substitution Reagents: Alkyl halides, nucleophiles like thiols and amines.

Major Products

  • Oxidation: Oxidized derivatives of the furoic acid.

  • Reduction: Reduced derivatives of the chromenone ring.

  • Substitution: Substituted furoic acid and chromenyl ether compounds.

Scientific Research Applications

In Chemistry

This compound is studied for its unique reactivity and potential as a building block in organic synthesis, allowing for the creation of more complex molecules.

In Biology

It exhibits potential biological activities, including antioxidant and antimicrobial properties, making it a candidate for drug discovery and development.

In Medicine

Preliminary studies indicate its potential as a pharmacologically active agent, particularly in the treatment of inflammatory and oxidative stress-related conditions.

In Industry

The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals, showcasing its versatility in industrial applications.

Mechanism of Action

The biological effects of 5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid are primarily attributed to its interaction with molecular targets such as enzymes and receptors. For instance, its antioxidant activity is thought to involve the scavenging of free radicals and inhibition of oxidative enzymes, while its antimicrobial activity may stem from disrupting microbial cell membranes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following compounds share structural motifs with the target molecule, differing primarily in substituents, acid/ester functional groups, and coumarin ring modifications:

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Substituents (Coumarin) Acid/Ester Group Key Features Reference
5-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid C₁₄H₁₄O₅ 274.27 (calc.) 3,4,8-Trimethyl 2-Furoic acid Coumarin linked via oxymethyl to 2-furoic acid
2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid C₁₄H₁₄O₅ 274.27 3,4,8-Trimethyl Acetic acid Shorter aliphatic chain; enhanced solubility
2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid C₁₅H₁₆O₅ 288.28 3,4,8-Trimethyl Propanoic acid Increased lipophilicity due to longer chain
Methyl 4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoate C₂₁H₂₀O₅ 352.39 3,4,8-Trimethyl Benzoate ester Esterified form; reduced acidity
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid C₂₂H₁₈O₆ 390.37 4,9-Dimethyl, 4-methoxyphenyl Acetic acid Furocoumarin with methoxyphenyl; altered electronic profile
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate C₂₇H₂₆O₆ 470.49 6-Hexyl, 4-phenyl Furoate ester Bulky substituents; high lipophilicity

Detailed Comparative Analysis

Functional Group Variations
  • Carboxylic Acid vs. Ester Derivatives: The target compound’s 2-furoic acid group (pKa ~3–4) offers stronger acidity compared to acetic/propanoic acid analogs (pKa ~2.5–4.5) . Ester derivatives (e.g., ) exhibit neutral pH behavior, favoring passive cellular uptake .
Substituent Effects
  • Coumarin Core Modifications: 3,4,8-Trimethyl vs. In contrast, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid () incorporates a methoxyphenyl group, enhancing electron-richness for receptor binding . Hexyl/Phenyl Substituents: Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate () demonstrates significantly higher molecular weight (470.49 vs. 274.27) and lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Physicochemical and Analytical Data

Table 2: Analytical Characterization of Selected Compounds
Compound Name ¹H-NMR Shifts (Key Peaks) MS Data Purity Reference
Target compound δ 8.14 (s, 1H, coumarin-H), 7.93 (d, 1H, furan-H), 6.83 (dd, furan-H) m/z 323 [M+H]⁺ (calc.) 95%
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid δ 7.22 (s, 1H, aromatic-H), 3.81 (s, 3H, OCH₃) m/z 390 [M+H]⁺ >90%
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate δ 7.78 (d, 2H, phenyl-H), 2.51 (t, 2H, hexyl-H) m/z 470 [M+H]⁺ Not reported

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